molecular formula C14H20ClN3O B12220261 2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride

2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12220261
M. Wt: 281.78 g/mol
InChI Key: VBXFFRYZCPVMOE-UHFFFAOYSA-N
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Description

2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution reactions:

    N-alkylation: The N-[(2-methoxyphenyl)methyl] group is introduced via an N-alkylation reaction using 2-methoxybenzyl chloride.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the N-[(2-methoxyphenyl)methyl] moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyrazole-containing compounds.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features but different functional groups.

    4-Methyldiphenhydramine hydrochloride: Another compound with a similar core structure but different substituents.

Uniqueness

2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-ethyl-N-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-4-17-14(9-11(2)16-17)15-10-12-7-5-6-8-13(12)18-3;/h5-9,15H,4,10H2,1-3H3;1H

InChI Key

VBXFFRYZCPVMOE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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